molecular formula C26H18 B14715340 9-Phenyltriptycene CAS No. 20466-07-3

9-Phenyltriptycene

Cat. No.: B14715340
CAS No.: 20466-07-3
M. Wt: 330.4 g/mol
InChI Key: XCTQVOJXLXFEML-UHFFFAOYSA-N
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Description

9-Phenyltriptycene is a derivative of triptycene, a unique hydrocarbon characterized by its propeller-shaped molecular structure This compound consists of three benzene rings joined by two sp³ carbon atoms, forming a D₃h-symmetric structure with a barrelene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyltriptycene typically involves the Diels-Alder reaction between anthracene and benzoquinone, followed by various functionalization steps. One common method includes the treatment of 9-phenyl-9-ethyl-10-methylene-9,10-dihydroanthracene with polyphosphoric acid, yielding 9-ethyl-10-methyl triptycene .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions: 9-Phenyltriptycene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: n-Butyllithium followed by copper(I) halide in an inert atmosphere.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

9-Phenyltriptycene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Phenyltriptycene is primarily based on its ability to interact with other molecules through π-π stacking and other non-covalent interactions. These interactions can influence molecular recognition, self-assembly, and catalysis processes. The specific molecular targets and pathways involved depend on the context of its application, such as in catalysis or material science .

Comparison with Similar Compounds

Uniqueness: 9-Phenyltriptycene stands out due to the presence of the phenyl group, which enhances its chemical reactivity and potential for functionalization. This makes it a versatile building block for various applications in chemistry, biology, and materials science.

Properties

CAS No.

20466-07-3

Molecular Formula

C26H18

Molecular Weight

330.4 g/mol

IUPAC Name

1-phenylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene

InChI

InChI=1S/C26H18/c1-2-10-18(11-3-1)26-22-15-7-4-12-19(22)25(20-13-5-8-16-23(20)26)21-14-6-9-17-24(21)26/h1-17,25H

InChI Key

XCTQVOJXLXFEML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C23C4=CC=CC=C4C(C5=CC=CC=C52)C6=CC=CC=C36

Origin of Product

United States

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